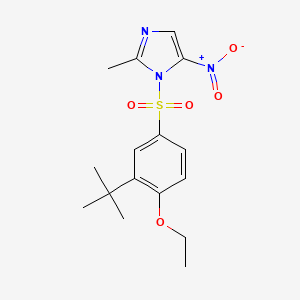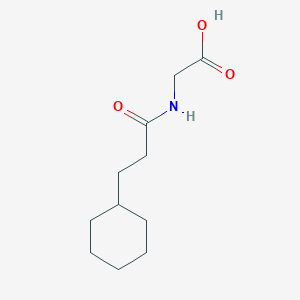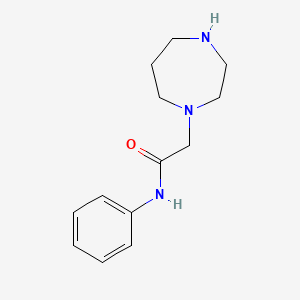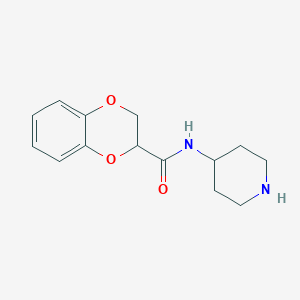![molecular formula C16H18N2 B7460000 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline, also known as DMIA, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. DMIA is a derivative of indole, a heterocyclic organic compound that is commonly found in plants and animals. The synthesis of DMIA involves the reaction of 2-methylindole with formaldehyde and aniline.
科学研究应用
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown potential applications in various fields of scientific research. One of the main areas of interest is in the development of fluorescent dyes for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in fluorescence microscopy and other imaging techniques.
Another area of research is in the development of new drugs for the treatment of cancer and other diseases. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has also been shown to have antimicrobial activity against a variety of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins, which can cause cell death.
Biochemical and Physiological Effects:
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline can induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has been shown to have antioxidant properties, which may help protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is its strong fluorescence properties, which make it a useful tool for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is also relatively easy to synthesize and purify, making it accessible to researchers. However, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has some limitations in lab experiments. For example, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is relatively unstable in aqueous solutions, which can limit its use in biological assays. In addition, the mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline research. One area of interest is in the development of new fluorescent dyes for biological imaging. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown promise in this area, but further research is needed to optimize its properties and develop new derivatives.
Another area of interest is in the development of new cancer therapies. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown anti-tumor activity in vitro and in vivo, but further research is needed to determine its efficacy and safety in humans.
Finally, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has potential applications in the development of new antibiotics. Its antimicrobial activity against a variety of bacteria and fungi makes it a promising candidate for the development of new drugs to combat antibiotic-resistant infections.
Conclusion:
In conclusion, 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline is a chemical compound that has gained attention in scientific research for its potential applications in various fields. The synthesis of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline involves the reaction of 2-methylindole with formaldehyde and aniline. 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline has shown promise in the development of fluorescent dyes for biological imaging, new cancer therapies, and new antibiotics. Further research is needed to fully understand the mechanism of action of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline and optimize its properties for these applications.
合成方法
The synthesis of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline involves the reaction of 2-methylindole with formaldehyde and aniline. The reaction takes place in the presence of an acid catalyst, such as hydrochloric acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents. The purity of 3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline can be increased through recrystallization or column chromatography.
属性
IUPAC Name |
3-[(2-methyl-2,3-dihydroindol-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-9-14-6-2-3-8-16(14)18(12)11-13-5-4-7-15(17)10-13/h2-8,10,12H,9,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZFXPSXCQUNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(4-Methoxy-phenyl)-propionylamino]-acetic acid](/img/structure/B7459919.png)

![2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)

![[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-1-(2-methylphenyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459993.png)

![5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid](/img/structure/B7460004.png)

![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)
